molecular formula C15H18N2O4 B7575240 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid

Cat. No. B7575240
M. Wt: 290.31 g/mol
InChI Key: UEZCSFSFGNIVPS-UHFFFAOYSA-N
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Description

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid, also known as BZBAA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a derivative of the naturally occurring amino acid glycine, and its chemical structure is based on the benzoxazole ring system.

Mechanism of Action

The mechanism of action of 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid is not fully understood, but it is thought to involve the modulation of several key signaling pathways in the body. It has been shown to interact with the glycine receptor, which plays a critical role in the regulation of neuronal activity. 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid has been shown to have a range of biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect against neuronal damage in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid is its relatively simple synthesis method, which makes it readily accessible for laboratory research. However, one limitation is the lack of data on its toxicity and safety profile, which may limit its potential clinical applications.

Future Directions

There are several potential future directions for research on 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid. One area of focus is the development of more potent and selective analogs of 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid that can be used as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying its pharmacological effects, which may lead to the identification of new drug targets. Additionally, there is a need for further studies to assess its safety and toxicity profile, which will be critical for its potential clinical use.

Synthesis Methods

The synthesis of 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid involves several steps, starting with the preparation of the intermediate compound 2-(1,2-Benzoxazol-3-yl)acetic acid. This is achieved by reacting 2-aminophenol with chloroacetic acid in the presence of a catalyst. The resulting product is then reacted with butan-2-ylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid.

Scientific Research Applications

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid has been the subject of extensive research due to its potential applications in the development of new drugs and therapies. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

properties

IUPAC Name

2-[[2-(1,2-benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-10(2)17(9-15(19)20)14(18)8-12-11-6-4-5-7-13(11)21-16-12/h4-7,10H,3,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZCSFSFGNIVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)CC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid

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